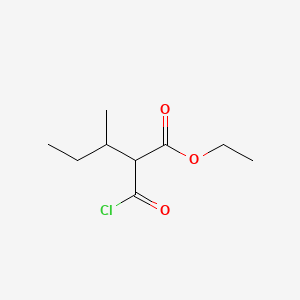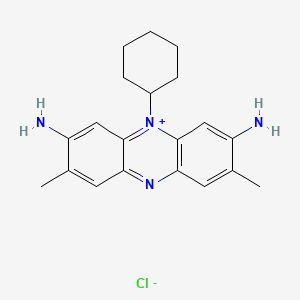![molecular formula C16H23NO2 B14368454 N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide CAS No. 90257-26-4](/img/structure/B14368454.png)
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide is a chemical compound with a complex structure that includes an ethoxy group, a methyl group, and a prop-2-en-1-yl group attached to a phenyl ring, which is further connected to a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the alkylation of a phenol derivative with an appropriate alkyl halide to introduce the ethoxy group. This is followed by Friedel-Crafts acylation to attach the butanamide moiety. The reaction conditions often involve the use of strong acids or bases as catalysts and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes like signal transduction, metabolism, or gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-Ethoxy-3-methylphenyl]butanamide
- N-[4-Ethoxy-5-(prop-2-en-1-yl)phenyl]butanamide
- N-[3-Methyl-5-(prop-2-en-1-yl)phenyl]butanamide
Uniqueness
N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90257-26-4 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N-(4-ethoxy-3-methyl-5-prop-2-enylphenyl)butanamide |
InChI |
InChI=1S/C16H23NO2/c1-5-8-13-11-14(17-15(18)9-6-2)10-12(4)16(13)19-7-3/h5,10-11H,1,6-9H2,2-4H3,(H,17,18) |
Clé InChI |
LQCKGLADGZTUMI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C(=C1)C)OCC)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


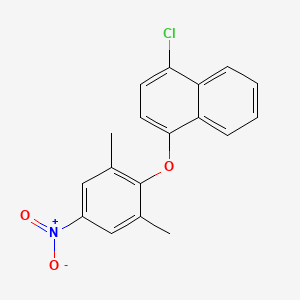
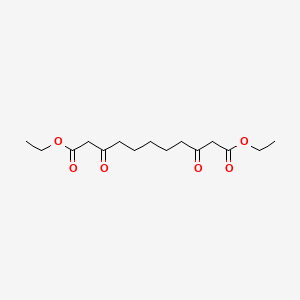


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
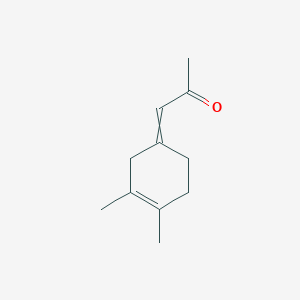
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
